molecular formula C11H16ClNO4 B1430461 Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride CAS No. 1607016-34-1

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride

Cat. No.: B1430461
CAS No.: 1607016-34-1
M. Wt: 261.7 g/mol
InChI Key: UFHFDSXVNNQTQO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride emerges from the broader historical context of phenylglycine derivative research. Phenylglycine-type amino acids have been recognized as occurring in a wide variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. The intensive investigations into the biosynthesis of phenylglycine derivatives gained momentum following the sequencing of biosynthesis gene clusters of compounds such as chloroeremomycin, balhimycin, and pristinamycin, which paved the way for understanding the biosynthetic pathways of 4-hydroxyphenylglycine, 3,5-dihydroxyphenylglycine, and phenylglycine.

The significance of phenylglycine-containing compounds extends beyond their natural occurrence, as pharmaceutical companies and research groups have recognized their importance in medicinal chemistry applications. The development of synthetic methodologies for phenylglycine derivatives has been driven by their potential utility in various chemical transformations and their role as building blocks for more complex molecular structures. The specific compound this compound represents a synthetic achievement in this field, incorporating methoxy substituents that enhance the compound's chemical properties and potential applications.

Research into amino acid aminotransferases has revealed that thermophilic enzymes from specific phylogenetic groups demonstrate broad substrate specificities for synthesizing phenylglycine derivatives, including ring-substituted variants such as hydroxyl-, methoxy-, and fluorophenylglycines. This enzymatic approach to phenylglycine synthesis has contributed to the understanding of how compounds like this compound can be accessed through both synthetic and biosynthetic routes.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The compound's full International Union of Pure and Applied Chemistry name precisely describes its structural features: this compound. This nomenclature system clearly indicates the presence of two methoxy groups positioned at the 2 and 4 positions on the phenyl ring, an amino group at the alpha position relative to the ester functionality, and the hydrochloride salt form.

Alternative naming conventions include the descriptor "methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride" which emphasizes the separation between the organic compound and its hydrochloride counterpart. The compound is also referenced in chemical databases using various catalog numbers and identifiers specific to different suppliers and databases, reflecting its commercial availability and research utility.

Table 1: Nomenclature and Identification Parameters

Parameter Value
International Union of Pure and Applied Chemistry Name This compound
Alternative Nomenclature methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride
Compound Class Phenylacetate derivative
Salt Form Hydrochloride
Substitution Pattern 2,4-dimethoxy

The structural nomenclature reflects the compound's membership in the broader family of phenylglycine derivatives, which are characterized by their phenyl ring attachment to the alpha carbon of glycine-based structures. This classification places the compound within a well-established family of amino acids that have been extensively studied for their chemical and biological properties.

Chemical Registry Data and Numerical Identifiers

This compound possesses well-defined chemical registry data that facilitates its identification and procurement across various chemical databases and commercial suppliers. The compound's Chemical Abstracts Service registry number is 1607016-34-1, which serves as its unique identifier in chemical literature and commercial transactions. This Chemical Abstracts Service number provides unambiguous identification and enables researchers to locate specific information about the compound across multiple databases and publications.

The compound is also assigned specific catalog numbers by various chemical suppliers, reflecting its commercial availability for research purposes. The Molecular Design Limited number MFCD26936107 provides another standardized identifier for the compound. Additional commercial identifiers include various catalog numbers from different suppliers, such as A1039958, AR01ADHI, AV62554, and multiple others, indicating widespread commercial availability.

Table 2: Chemical Registry and Numerical Identifiers

Identifier Type Value
Chemical Abstracts Service Number 1607016-34-1
Molecular Design Limited Number MFCD26936107
PubChem Compound Identifier 60795820
European Community Number 844-553-3
ChemSpider Identifier Multiple entries

The molecular formula C11H16ClNO4 accurately represents the compound's atomic composition, accounting for the hydrochloride salt form. The molecular weight of 261.7 grams per mole reflects the combined mass of the organic component and the associated chloride ion. These numerical parameters are essential for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

Structural identifiers such as the Simplified Molecular Input Line Entry System notation "COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl" and the International Chemical Identifier "InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H" provide standardized representations of the compound's chemical structure. These identifiers enable computational chemistry applications and facilitate structure-based database searches.

Classification within Amino Acid Derivatives

This compound belongs to the alpha amino acids and derivatives classification, specifically within the phenylglycine subfamily. This classification system places the compound among structurally related amino acids that feature aromatic ring substitutions and ester functionalities. The compound's structure exemplifies the characteristics typical of alpha amino acids, with the amino group positioned alpha to the carboxyl carbon, which in this case exists in esterified form.

The phenylglycine classification is particularly significant because it represents amino acids with structures in which a phenyl ring is bonded to the alpha carbon of glycine. This structural feature distinguishes phenylglycine derivatives from other amino acid families and contributes to their unique chemical and physical properties. The presence of methoxy substituents at the 2 and 4 positions on the phenyl ring further refines the compound's classification within the broader phenylglycine family.

Table 3: Classification within Amino Acid Derivatives

Classification Level Category
Primary Class Alpha amino acids and derivatives
Secondary Class Phenylglycine derivatives
Structural Type Methyl ester
Substitution Pattern 2,4-dimethoxyphenyl
Salt Form Hydrochloride
Functional Groups Amino, ester, methoxy

The compound's classification within amino acid derivatives is further supported by its structural relationship to other phenylglycine compounds found in natural products and synthetic chemistry applications. Research has demonstrated that phenylglycine-type amino acids occur extensively in peptide natural products, including glycopeptide antibiotics and various biologically active peptides, establishing the importance of this chemical class in both natural and synthetic chemistry contexts.

The ester functionality present in this compound represents a common modification of amino acid structures that enhances solubility characteristics and provides opportunities for further chemical transformations. This structural feature aligns the compound with other amino acid methyl esters that have been utilized in various synthetic applications, including the development of chiral anisotropic reagents for absolute configuration determination.

Properties

IUPAC Name

methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHFDSXVNNQTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607016-34-1
Record name methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
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Preparation Methods

Esterification of the Corresponding Acid

Starting Material: The synthesis begins with 2,4-dimethoxybenzoic acid derivatives, specifically substituted with chlorine and methoxy groups, which are esterified to form methyl esters.

Method:

  • The acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • This esterification proceeds under reflux conditions, typically at temperatures around 60°C, to produce methyl 2,4-dimethoxybenzoate derivatives.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Methanol Excess used to drive equilibrium
Catalyst Sulfuric acid Catalyzes ester formation
Temperature 60–70°C Reflux conditions
Time 4–8 hours Ensures complete esterification

Research Findings:

  • Esterification under these conditions yields high purity methyl esters, which are crucial intermediates for subsequent steps.

Friedel-Crafts Alkylation and Aromatic Substitution

Objective:
Introduce the 2-chloro-4,5-dimethoxyphenyl group onto the ester backbone.

Method:

  • A Friedel-Crafts acylation or alkylation using chlorinated aromatic compounds, with Lewis acids like aluminum chloride (AlCl₃), facilitates substitution at the aromatic ring.

Reaction Conditions:

Parameter Typical Range Notes
Reagent Chlorinated aromatic compound e.g., 2-chloro-4,5-dimethoxybenzoyl chloride
Catalyst AlCl₃ Lewis acid catalyst
Solvent Dichloromethane (DCM) For controlled reaction environment
Temperature 0–25°C To control reactivity
Time 2–6 hours To optimize yield

Research Findings:

  • Aromatic substitution yields are optimized by controlling temperature and reagent ratios, with yields exceeding 80% reported.

Amination of the Ester to Form the Amino Derivative

Method:

  • The methyl ester undergoes nucleophilic substitution with ammonia or primary amines under controlled conditions.
  • Typically, ammonolysis is performed in ethanol or methanol at elevated temperatures (~80°C).

Reaction Conditions:

Parameter Typical Range Notes
Reagent Ammonia gas or ammonium salts For amino group introduction
Solvent Ethanol Facilitates nucleophilic attack
Temperature 80–100°C Accelerates reaction
Time 12–24 hours Ensures complete conversion

Research Findings:

  • Ammonolysis of methyl esters efficiently yields amino derivatives with high purity (>95%), suitable for subsequent hydrochloride salt formation.

Chlorination and Formation of Chlorinated Intermediates

Method:

  • The amino ester reacts with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce chlorine at the desired position.

Reaction Conditions:

Parameter Typical Range Notes
Reagent Thionyl chloride (SOCl₂) Common chlorinating agent
Solvent DCM or pyridine To control reaction environment
Temperature 0–25°C To prevent side reactions
Time 2–4 hours For complete chlorination

Research Findings:

  • Chlorination under these conditions yields chlorinated amino esters with high selectivity and yields exceeding 85%.

Formation of Hydrochloride Salt

Method:

  • The free base or amino ester is treated with concentrated hydrochloric acid to produce the hydrochloride salt, which enhances stability and solubility.

Reaction Conditions:

Parameter Typical Range Notes
Reagent Concentrated HCl 36–38% aqueous solution
Solvent Methanol or ethanol Facilitates dissolution
Temperature Room temperature Mild conditions
Time 1–2 hours Complete salt formation

Research Findings:

  • The salt formation process is straightforward, with high conversion efficiency (>98%) and improved compound stability.

Purification and Characterization

Method:

  • Recrystallization from suitable solvents (e.g., ethanol/water mixtures) ensures high purity.
  • Characterization techniques include NMR, HPLC, melting point analysis, and mass spectrometry to confirm structure and purity.

Research Findings:

  • Recrystallization yields compounds with purity levels above 99%, suitable for pharmaceutical applications.

Data Summary Table: Preparation Methods

Step Reagents Solvents Conditions Yield & Purity References
Esterification Methanol, sulfuric acid Methanol Reflux 60°C, 4–8 hrs >95%
Aromatic substitution Chlorinated aromatic, AlCl₃ DCM 0–25°C, 2–6 hrs >80%
Amination Ammonia, ethanol Ethanol 80–100°C, 12–24 hrs >95%
Chlorination SOCl₂, pyridine DCM 0–25°C, 2–4 hrs >85%
Salt formation HCl Methanol Room temp, 1–2 hrs >98%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenylacetate derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is primarily investigated for its potential therapeutic effects. It has been studied for:

  • Antimicrobial Activity : Research indicates that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may interact with specific biological targets involved in cancer proliferation, indicating potential as an anticancer agent.

Biological Research

The compound's interactions with biological systems are of particular interest:

  • Enzyme Interaction Studies : The amino and methoxy groups allow for binding with various enzymes and receptors, which can modulate their activity and influence cellular processes. This property is crucial for understanding its pharmacological profile.
  • Neuropharmacology : It has been proposed as a lead compound in drug discovery programs targeting neurological disorders due to its structural characteristics that may confer neuroprotective effects.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, facilitating the development of derivatives with enhanced biological activity or altered pharmacokinetics.
  • Reactivity in Chemical Reactions : It undergoes various chemical reactions such as oxidation and substitution, allowing for further functionalization and exploration of its chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as a new antibiotic candidate.

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for anticancer activity against human cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through modulation of specific signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride 2,4-OCH₃ C₁₁H₁₆ClNO₄ 261.7 Intermediate in multi-component reactions (e.g., Ugi synthesis)
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 2-Cl C₉H₁₁Cl₂NO₂ 244.1 Precursor for chlorophenylglycine derivatives; used in chiral synthesis
Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride 2-OCH₃ C₁₀H₁₄ClNO₃ 231.7 Simplified analog; lower steric hindrance compared to 2,4-dimethoxy
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 4-F C₉H₁₁FClNO₂ 235.6 Fluorinated analog; enhanced metabolic stability in drug candidates
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 4-CF₃ C₁₀H₁₁F₃ClNO₂ 277.7 Electron-withdrawing group; impacts binding affinity in enzyme inhibitors
Key Observations :
  • In contrast, chloro and trifluoromethyl groups (electron-withdrawing) reduce electron density, altering solubility and reactivity .
  • Steric Effects: The 2,4-dimethoxy substitution introduces greater steric bulk compared to monosubstituted analogs (e.g., 2-methoxy or 4-fluoro), affecting conformational flexibility and binding to biological targets .
  • Hydrochloride Salt Utility : All analogs exhibit improved aqueous solubility due to the hydrochloride counterion, crucial for in vivo applications .
Key Observations :
  • Multi-Component Reactions: Fluorinated and methoxy-substituted analogs are synthesized via Ugi reactions, enabling rapid diversification of the α-amino ester scaffold .
  • Reagent Sensitivity : Purity of starting materials (e.g., isocyanides) significantly impacts yields in Ugi reactions .

Biological Activity

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClNO4C_{11}H_{16}ClNO_4. The compound features an amino group and two methoxy groups on the phenyl ring, which enhance its solubility and reactivity. These structural characteristics are crucial for its interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups facilitate hydrophobic interactions. These interactions may modulate enzyme activity and influence various cellular processes, such as signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cells. The IC50 values for these cell lines indicate that this compound exerts cytotoxic effects at micromolar concentrations .

Cell Line IC50 (µM) Effect
MCF-715.43Inhibition of proliferation
HCT-1160.67Significant cytotoxicity
PC-30.80Growth inhibition

Neuropharmacological Effects

In addition to its antimicrobial and anticancer properties, this compound may influence neuropharmacological pathways. Preliminary studies suggest potential antidepressant effects due to its ability to modulate neurotransmitter systems.

Case Studies

  • Anticancer Efficacy in Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. It was found that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell cycle arrest in the G1 phase .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride in academic research?

Answer:
Optimizing synthesis requires addressing:

  • Reagent Selection : Use 2,4-dimethoxybenzaldehyde as a starting material, combined with chiral auxiliaries like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride to control stereochemistry (as seen in multi-step protocols for analogous compounds) .
  • Reaction Conditions : Maintain anhydrous conditions and controlled temperatures (e.g., 0–5°C for condensation steps) to minimize side reactions.
  • Purification : Employ column chromatography (e.g., silica gel with hexane:EtOAc gradients) or recrystallization to isolate the hydrochloride salt. Purity validation via HPLC (e.g., C18 columns with acetonitrile/amine-based mobile phases) is critical .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of amine derivatives) and monitor reaction progress via TLC or LCMS .

Basic Question: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR in DMSO-d6 or CDCl3 resolves diastereomeric mixtures (e.g., δ 3.63 ppm for methoxy groups) and confirms stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (e.g., 278 nm) and mobile phases like acetonitrile:2-aminoheptane:acetate buffer (30:0.5:70) to assess purity (>97%) .
  • Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z 294 [M+H]+) and detect byproducts .
  • Melting Point Analysis : Compare observed ranges (e.g., 84–97°C) with literature to validate crystallinity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the biological activity of this compound derivatives?

Answer:

  • Substituent Variation : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl groups) to assess electronic/steric effects. Evidence from hair dye studies shows 2,4-dimethoxy groups enhance binding to biomolecules .
  • Bioassay Design : Test derivatives against target enzymes (e.g., Pseudomonas inhibitors) using kinetic assays. For example, measure IC50 values and correlate with substituent Hammett parameters .
  • Computational Modeling : Use docking simulations to predict interactions between modified derivatives and active sites (e.g., pseudomona efflux pumps) .

Advanced Question: What methodological approaches are recommended to resolve discrepancies in yield or purity data during synthesis?

Answer:

  • Cross-Validation : Compare HPLC (retention time 0.66–1.64 minutes) and NMR data to confirm structural consistency .
  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., inert atmosphere, reagent batches) to isolate variables.
  • Byproduct Analysis : Use LCMS (e.g., m/z 400.1 [M+H]+ for dimeric impurities) to identify side products and adjust reaction stoichiometry .
  • Statistical Optimization : Apply design-of-experiment (DoE) models to optimize parameters like temperature, pH, and catalyst loading .

Advanced Question: How should researchers approach the identification and characterization of byproducts formed during synthesis?

Answer:

  • Chromatographic Isolation : Use preparative HPLC or flash chromatography to separate byproducts. For example, diastereomers may elute at distinct retention times .
  • Advanced Spectrometry : Employ high-resolution MS (HRMS) or tandem MS/MS to fragment and identify unknown peaks (e.g., m/z 554 [M+H]+ for cyclized byproducts) .
  • Mechanistic Studies : Probe reaction pathways via deuterium labeling or intermediate trapping. For instance, track Schiff base formation in condensation steps using 13^{13}C-NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride
Reactant of Route 2
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Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate hydrochloride

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